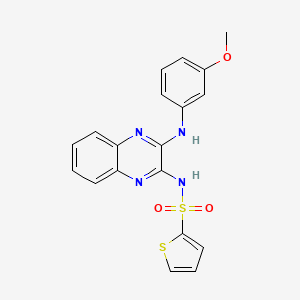
N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline ring system, along with the thiophene and sulfonamide groups, contributes to the compound’s unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxyaniline with 2-chloroquinoxaline in the presence of a base to form the intermediate 3-((3-methoxyphenyl)amino)quinoxaline. This intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, green chemistry principles may be applied to minimize environmental impact and enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and anticancer agent.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline ring system is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the sulfonamide group can inhibit the activity of certain enzymes, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Thiophene-2-sulfonamide: Shares the sulfonamide group but lacks the quinoxaline ring.
3-methoxyaniline: Contains the methoxyphenyl group but lacks the quinoxaline and sulfonamide groups.
Propriétés
IUPAC Name |
N-[3-(3-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-26-14-7-4-6-13(12-14)20-18-19(22-16-9-3-2-8-15(16)21-18)23-28(24,25)17-10-5-11-27-17/h2-12H,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWMFCCVNKCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5187723.png)
![1-[4-[2-(2-Fluorophenyl)ethylamino]piperidin-1-yl]ethanone](/img/structure/B5187731.png)
![Methyl 4-[3-[benzyl(ethylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5187746.png)
![1-Phenyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazine](/img/structure/B5187749.png)
![N-(4-methoxy-2-methylphenyl)-4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinecarboxamide](/img/structure/B5187754.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5187760.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5187763.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(methylamino)nicotinamide](/img/structure/B5187769.png)
![N-[3-(2,3-dimethylphenoxy)propyl]butan-1-amine](/img/structure/B5187780.png)
![5-Acetyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-(4-ethylphenyl)-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5187784.png)
![ethyl (4-bromo-2-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetate](/img/structure/B5187795.png)

![4-[2-(4-aminobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B5187814.png)
![2,4-dichloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B5187821.png)
